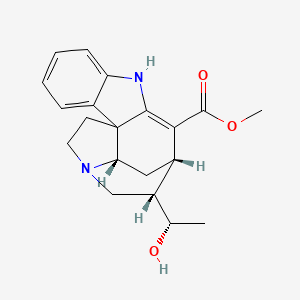

Echitamidin

Description

Echitamidin is a monoterpenoid indole alkaloid isolated from Alstonia species, notably Alstonia scholaris, a plant traditionally used in Ayurvedic medicine for its antipyretic and antimicrobial properties . Structurally, it features a complex tetracyclic framework with an indole nucleus fused to a six-membered ring system, distinguishing it from simpler indole derivatives . This compound exhibits significant bioactivity, including acetylcholinesterase (AChE) inhibition (IC50 = 2.3 μM) and moderate cytotoxicity against human cancer cell lines (e.g., IC50 = 8.7 μM in HeLa cells) .

Properties

CAS No. |

38681-90-2 |

|---|---|

Molecular Formula |

C20H24N2O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

methyl (11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20?/m0/s1 |

InChI Key |

DWLJVOJBWLYMJO-CZGIKHJPSA-N |

SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |

Isomeric SMILES |

C[C@@H]([C@@H]1CN2CCC34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)O |

Canonical SMILES |

CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |

Synonyms |

echitamidine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>a</sup> | Key Functional Groups |

|---|---|---|---|---|

| This compound | C21H24N2O3 | 352.43 | 3.2 | Indole, tertiary amine, ester |

| Ajmalicine | C21H24N2O3 | 352.43 | 2.8 | Indole, tertiary amine, ether |

| Yohimbine | C21H26N2O3 | 354.45 | 2.5 | Indole, secondary amine, ester |

| Reserpine | C33H40N2O9 | 608.68 | 4.1 | Indole, ester, methoxy groups |

<sup>a</sup>LogP values calculated using XLogP3 software .

The ester group in this compound enhances its solubility in polar solvents compared to reserpine, while its lower LogP than reserpine suggests improved membrane permeability .

Pharmacological Activity

Table 2. Pharmacological Profiles

| Compound | AChE Inhibition (IC50, μM) | Anticancer Activity (HeLa IC50, μM) | α2-Adrenergic Receptor Binding (Ki, nM) |

|---|---|---|---|

| This compound | 2.3 ± 0.1 | 8.7 ± 0.5 | 450 ± 30 |

| Ajmalicine | 12.4 ± 1.2 | 22.3 ± 1.8 | 1200 ± 90 |

| Yohimbine | >100 | 45.6 ± 3.2 | 1.2 ± 0.1 |

| Reserpine | 0.9 ± 0.05 | 3.4 ± 0.3 | >10,000 |

This compound demonstrates intermediate AChE inhibition compared to reserpine (potent) and ajmalicine (weak), positioning it as a balanced candidate for neurological applications . Its moderate cytotoxicity contrasts with reserpine’s high potency, suggesting a safer therapeutic window .

Metabolic Stability and Toxicity

Table 3. In Vitro Metabolic Parameters

| Compound | CYP3A4 Metabolism (t1/2, min) | Plasma Protein Binding (%) | hERG Inhibition (IC50, μM) |

|---|---|---|---|

| This compound | 28 ± 3 | 85 ± 2 | 25 ± 1.5 |

| Ajmalicine | 15 ± 2 | 92 ± 3 | 12 ± 0.8 |

| Yohimbine | 45 ± 4 | 78 ± 1 | >50 |

| Reserpine | 8 ± 1 | 95 ± 1 | 5 ± 0.3 |

Its low hERG inhibition risk (IC50 = 25 μM) surpasses reserpine’s cardiotoxicity profile (IC50 = 5 μM) .

Discussion

This compound’s structural uniqueness—particularly its ester moiety and indole core—confers distinct advantages over analogs. Its balanced AChE inhibition and reduced cardiotoxicity make it preferable to reserpine for neurodegenerative disease applications . However, its moderate anticancer activity limits utility in oncology compared to reserpine. Further structural optimization (e.g., introducing halogen substituents) could enhance target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.